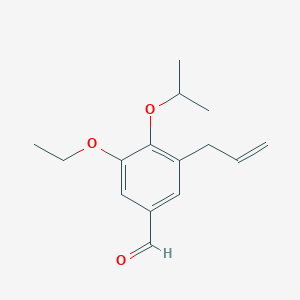

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Description

BenchChem offers high-quality 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-5-7-13-8-12(10-16)9-14(17-6-2)15(13)18-11(3)4/h5,8-11H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFZQVQXQARBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OC(C)C)CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650935 | |

| Record name | 3-Ethoxy-4-[(propan-2-yl)oxy]-5-(prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-52-6 | |

| Record name | 3-Ethoxy-4-[(propan-2-yl)oxy]-5-(prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

This document provides an in-depth, methodology-focused guide for the comprehensive structural elucidation of the target molecule, 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the logical workflow and causal reasoning behind experimental choices, ensuring a self-validating approach to confirming the molecular structure.

Introduction and Strategic Overview

Substituted benzaldehydes are a cornerstone of synthetic chemistry, serving as versatile intermediates in the pharmaceutical, fragrance, and polymer industries. Their rich chemical reactivity, governed by the nature and position of substituents on the aromatic ring, makes precise structural confirmation an absolute necessity. The target molecule, 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, with its multiple functional groups and specific substitution pattern, presents an excellent case study for the application of modern spectroscopic techniques.

The molecular formula is C₁₅H₂₀O₃, corresponding to a molecular weight of 248.32 g/mol .[1][2] The elucidation process is a systematic workflow, beginning with mass spectrometry to determine the molecular weight and formula, followed by infrared spectroscopy to identify functional groups. The core of the analysis lies in a suite of Nuclear Magnetic Resonance (NMR) experiments, from 1D (¹H, ¹³C) to 2D correlation spectroscopy (COSY, HSQC, HMBC), which collectively map the molecule's atomic connectivity.[3][4]

The logical flow of this process is crucial. Each subsequent experiment is designed to build upon the data from the last, creating a network of interlocking evidence that culminates in an unambiguous structural assignment.

Caption: Overall workflow for structural elucidation.

Mass Spectrometry (MS): The First Step

Mass spectrometry provides the foundational data points: the molecular weight and, through high-resolution analysis, the elemental composition. This information is critical for establishing the molecular formula and guiding the interpretation of all subsequent data.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume (typically 1 µL) is injected into the instrument.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Data Interpretation and Expected Results

The mass spectrum will provide the molecular ion peak (M⁺) and a pattern of fragment ions. The presence of a prominent molecular ion peak is characteristic of aromatic compounds due to the stability of the ring system.

Key Expected Fragmentation Patterns:

-

Molecular Ion (M⁺): The primary peak should be observed at m/z = 248, corresponding to the molecular weight of C₁₅H₂₀O₃.

-

Loss of Hydrogen (M-1): A peak at m/z = 247 is expected due to the loss of the aldehydic hydrogen, a common fragmentation for aromatic aldehydes.[5]

-

Loss of Ethoxy Radical (M-45): Cleavage of the ethoxy group would result in a fragment at m/z = 203.

-

Loss of Isopropyl Radical (M-43): α-cleavage of the isopropoxy group can lead to a fragment at m/z = 205.

-

Benzylic Cleavage: The allyl group can undergo cleavage, although rearrangement ions are also common.[6]

| Ion | m/z (Expected) | Identity | Notes |

| [C₁₅H₂₀O₃]⁺ | 248 | Molecular Ion (M⁺) | Confirms molecular weight. |

| [C₁₅H₁₉O₃]⁺ | 247 | [M-H]⁺ | Loss of aldehydic proton.[5][7] |

| [C₁₃H₁₅O₃]⁺ | 229 | [M-CH₃-H₂O]⁺ | Complex rearrangement. |

| [C₁₂H₁₅O₃]⁺ | 207 | [M-C₃H₅]⁺ | Loss of allyl group. |

| [C₁₃H₁₇O₂]⁺ | 205 | [M-C₂H₅O+2H]⁺ | Rearrangement post-ethoxy loss. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: A small amount of the neat liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: An IR beam is passed through the crystal, and the resulting spectrum of absorbance vs. wavenumber is recorded.

Data Interpretation and Expected Results

The IR spectrum will confirm the presence of the aldehyde, aromatic ring, ether linkages, and the allyl group's double bond.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| ~3080 | C-H (Aromatic & Vinylic) | Stretch | Medium to weak |

| 2980-2850 | C-H (Aliphatic) | Stretch | Strong, multiple bands |

| ~2850, ~2750 | C-H (Aldehyde) | Stretch (Fermi doublet) | Two weak to medium bands, highly diagnostic.[8] |

| ~1705 | C=O (Aromatic Aldehyde) | Stretch | Strong, sharp. Conjugation lowers frequency from ~1730 cm⁻¹.[9][10] |

| ~1640 | C=C (Allyl) | Stretch | Medium, sharp |

| ~1600, ~1480 | C=C (Aromatic) | Ring Stretch | Medium to strong, sharp |

| ~1250-1000 | C-O (Ether) | Stretch | Strong, broad region for aryl-alkyl ethers |

| ~915, ~995 | =C-H (Allyl) | Out-of-plane bend | Strong, characteristic of a monosubstituted alkene.[8] |

The presence of the strong C=O stretch around 1705 cm⁻¹ and the distinctive Fermi doublet for the aldehydic C-H are key confirmatory signals.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for organic structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[13][14] A combination of 1D and 2D experiments is required for a complete and unambiguous assignment.[15]

Caption: Logical workflow for NMR-based structural analysis.

Atom Numbering Convention

For clarity in spectral assignments, the following numbering scheme will be used: (Self-generated image for illustrative purposes)

Caption: Atom numbering scheme for NMR assignments.

¹H NMR Spectroscopy

This experiment identifies all unique proton environments in the molecule.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

Expected ¹H NMR Data (Predicted):

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |

| H7 (CHO) | ~9.85 | s | 1H | - | Deshielded aldehyde proton.[16] |

| H2, H6 | ~7.35 | s | 2H | - | Aromatic protons, equivalent due to meta position relative to CHO. |

| H13 (Allyl) | ~5.95 | m | 1H | J≈17, 10, 7 | Vinylic proton coupled to H12 and H14. |

| H14a, H14b | ~5.10 | m | 2H | J≈17, 10, 1.5 | Diastereotopic terminal vinylic protons. |

| H8 (iPr) | ~4.60 | sept | 1H | J≈6.0 | Methine proton of isopropoxy group, split by 6 methyl protons. |

| H10 (Et) | ~4.15 | q | 2H | J≈7.0 | Methylene protons of ethoxy group, split by methyl protons. |

| H12 (Allyl) | ~3.40 | d | 2H | J≈7.0 | Allylic protons adjacent to the aromatic ring. |

| H11 (Et) | ~1.45 | t | 3H | J≈7.0 | Methyl protons of ethoxy group. |

| H9 (iPr) | ~1.40 | d | 6H | J≈6.0 | Methyl protons of isopropoxy group. |

¹³C NMR and DEPT-135 Spectroscopy

This combination of experiments identifies all unique carbon atoms and classifies them by the number of attached protons (CH₃, CH₂, CH, or C).

Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

Expected ¹³C NMR & DEPT-135 Data (Predicted):

| Carbon(s) | Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale |

| C7 (CHO) | ~191.0 | Positive (CH) | Aldehyde carbonyl carbon. |

| C4, C5 | ~150-155 | No Signal (C) | Aromatic carbons attached to oxygen (quaternary). |

| C13 (Allyl) | ~137.0 | Positive (CH) | Internal alkene carbon. |

| C1 | ~131.0 | No Signal (C) | Aromatic carbon attached to the aldehyde (quaternary). |

| C3 | ~129.0 | No Signal (C) | Aromatic carbon attached to the allyl group (quaternary). |

| C2, C6 | ~109.0 | Positive (CH) | Aromatic methine carbons. |

| C14 (Allyl) | ~116.0 | Negative (CH₂) | Terminal alkene carbon. |

| C8 (iPr) | ~71.0 | Positive (CH) | Isopropoxy methine carbon. |

| C10 (Et) | ~64.0 | Negative (CH₂) | Ethoxy methylene carbon. |

| C12 (Allyl) | ~34.0 | Negative (CH₂) | Allylic methylene carbon. |

| C9 (iPr) | ~22.0 | Positive (CH₃) | Isopropoxy methyl carbons. |

| C11 (Et) | ~15.0 | Positive (CH₃) | Ethoxy methyl carbon. |

2D NMR: Connecting the Pieces

2D NMR experiments are essential for assembling the fragments identified by 1D NMR into a coherent structure.[17]

Protocol:

-

Sample Preparation: A slightly more concentrated sample (~15-20 mg in 0.6 mL CDCl₃) is preferred for 2D experiments to improve signal-to-noise.

-

Acquisition: Standard pulse programs for COSY, HSQC, and HMBC are run on the spectrometer.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through 2 or 3 bonds.[18] It is invaluable for identifying spin systems.

-

Expected Correlations:

-

H10 (4.15 ppm) ↔ H11 (1.45 ppm) - Confirms the ethoxy group.

-

H8 (4.60 ppm) ↔ H9 (1.40 ppm) - Confirms the isopropoxy group.

-

H13 (5.95 ppm) ↔ H12 (3.40 ppm) and H14 (5.10 ppm) - Confirms the allyl group spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).[19] It definitively links the ¹H and ¹³C assignments.

-

Expected Correlations:

-

H7 (9.85 ppm) ↔ C7 (191.0 ppm)

-

H2/H6 (7.35 ppm) ↔ C2/C6 (109.0 ppm)

-

H13 (5.95 ppm) ↔ C13 (137.0 ppm)

-

H14 (5.10 ppm) ↔ C14 (116.0 ppm)

-

H8 (4.60 ppm) ↔ C8 (71.0 ppm)

-

H10 (4.15 ppm) ↔ C10 (64.0 ppm)

-

H12 (3.40 ppm) ↔ C12 (34.0 ppm)

-

H11 (1.45 ppm) ↔ C11 (15.0 ppm)

-

H9 (1.40 ppm) ↔ C9 (22.0 ppm)

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for final structure confirmation. It shows correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH).[18][19] This allows for the connection of different spin systems across quaternary (non-protonated) carbons.

Caption: Key HMBC correlations for assigning the aromatic ring.

-

Crucial HMBC Correlations for Final Assembly:

-

Aldehyde Placement: The aldehyde proton (H7, ~9.85 ppm) must show correlations to C1, C2, and C6. This unequivocally places the aldehyde at the C1 position.

-

Allyl Group Placement: The benzylic allyl protons (H12, ~3.40 ppm) will correlate to C2, C3, and C4. The correlation to the quaternary C3 is the key link.

-

Ethoxy Group Placement: The methylene protons of the ethoxy group (H10, ~4.15 ppm) must correlate to the quaternary aromatic carbon C5.

-

Isopropoxy Group Placement: The methine proton of the isopropoxy group (H8, ~4.60 ppm) must correlate to the quaternary aromatic carbon C4.

-

Ring Connectivity: The aromatic proton H2 will correlate to C1, C3, and C4, while H6 will correlate to C1, C4, and C5, confirming the overall substitution pattern.

-

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is achieved through a systematic and hierarchical application of analytical techniques. Mass spectrometry establishes the molecular formula. FTIR confirms the presence of key functional groups. 1D NMR provides a census of proton and carbon environments. Finally, 2D NMR experiments (COSY, HSQC, and particularly HMBC) serve as the definitive proof, weaving the individual structural fragments into a single, validated molecular architecture. Each piece of data corroborates the others, leading to a high-confidence and unambiguous structural assignment essential for any further research or development activities.

References

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Beijing Xinhengyan Technology Co., Ltd. (n.d.). 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). Retrieved from [Link]

-

San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). HMBC and HMQC Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Scribd. (n.d.). Organic Structure Elucidation Guide. Retrieved from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Fiveable. (n.d.). Structure Elucidation Definition. Retrieved from [Link]

-

ASDL Weblink Collection. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Retrieved from [Link]

-

W. W. Norton & Company. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). Retrieved from [Link]

-

Springer. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

University of Regensburg. (n.d.). Typical proton and C-13 chemical shifts. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H and 13C-NMR for Dual role of Allylsamarium Bromide. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines. Retrieved from [Link]

Sources

- 1. 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde - CAS:915924-52-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 915924-52-6|3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde|3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde|-范德生物科技公司 [bio-fount.com]

- 3. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 4. fiveable.me [fiveable.me]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. jchps.com [jchps.com]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. emerypharma.com [emerypharma.com]

- 16. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. youtube.com [youtube.com]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Introduction

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde of interest in pharmaceutical and fragrance development. Its molecular architecture, featuring a benzaldehyde core with allyl, ethoxy, and isopropoxy substituents, suggests a nuanced profile of chemical reactivity and biological activity. Aromatic aldehydes are a cornerstone in synthetic organic chemistry, serving as versatile precursors for a wide array of more complex molecules.[1][2] The specific combination of functional groups in 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde offers multiple avenues for chemical modification, making it a valuable building block for novel therapeutic agents and fragrance components.[1][2]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to provide well-grounded estimations. Furthermore, detailed experimental protocols for the determination of its key physicochemical parameters are presented to empower researchers in their own investigations.

Molecular Structure and Identity

The foundational step in understanding the physicochemical properties of any compound is a thorough characterization of its molecular structure.

Molecular Formula: C₁₅H₂₀O₃[3]

Purity: Typically available at ≥95%[2][3]

Chemical Structure:

Caption: Chemical structure of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. These values are estimated based on the properties of structurally related benzaldehyde derivatives and general principles of physical organic chemistry.

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Weight | 248.32 g/mol | Calculated from the molecular formula (C₁₅H₂₀O₃). For comparison, the molecular weight of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde is 234.29 g/mol .[4] |

| Melting Point | Liquid at room temperature | Benzaldehyde is a liquid with a melting point of -26°C.[5] The presence of flexible alkyl chains (allyl, ethoxy, isopropoxy) on the benzene ring is expected to disrupt crystal packing, leading to a low melting point. |

| Boiling Point | > 200°C | The boiling point of benzaldehyde is 179°C.[5] The significantly larger molecular weight and increased van der Waals forces of the title compound suggest a substantially higher boiling point. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, chloroform); sparingly soluble in water. | Small aldehydes and ketones can hydrogen bond with water, rendering them soluble.[6] However, as the carbon chain length increases, solubility in water decreases.[7] The significant hydrophobic character of the allyl, ethoxy, and isopropoxy groups will limit aqueous solubility. Aromatic aldehydes generally exhibit good solubility in organic solvents.[8] |

| LogP (Octanol-Water Partition Coefficient) | ~ 3.5 - 4.5 | This value is estimated based on the increased lipophilicity from the allyl, ethoxy, and isopropoxy groups compared to simpler benzaldehydes. For instance, the XLogP3 of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde is 3.3.[4] A higher LogP indicates greater lipophilicity. |

Experimental Protocols for Physicochemical Characterization

To obtain definitive data for 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, the following experimental protocols are recommended.

Determination of Melting and Boiling Points

Rationale: The melting and boiling points are fundamental physical properties that provide an indication of the purity of a compound.

Methodology: Differential Scanning Calorimetry (DSC) for Melting Point

-

Sample Preparation: Accurately weigh 1-5 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., -50°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected melting point.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

Methodology: Ebulliometer for Boiling Point

-

Apparatus Setup: Assemble the ebulliometer with the sample, a condenser, and a calibrated thermometer or thermocouple.

-

Heating: Gently heat the sample until a steady reflux is achieved.

-

Measurement: Record the temperature at which the liquid and vapor phases are in equilibrium. This temperature is the boiling point at the ambient pressure.

-

Pressure Correction: If necessary, correct the observed boiling point to standard pressure using the Clausius-Clapeyron equation or a nomograph.

Caption: Workflow for Melting and Boiling Point Determination.

Determination of Solubility

Rationale: Solubility in various solvents is a critical parameter for formulation development and for designing reaction conditions.

Methodology: Shake-Flask Method (for Aqueous Solubility)

-

Sample Preparation: Add an excess amount of the compound to a known volume of water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed for phase separation. If necessary, centrifuge to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear aqueous supernatant. Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Methodology: Visual Assessment (for Organic Solvents)

-

Sample Preparation: Add a known amount of the compound to a specific volume of the organic solvent.

-

Observation: Stir the mixture and visually observe if the compound completely dissolves.

-

Incremental Addition: If the compound dissolves, add more in small increments until saturation is reached or a desired concentration is achieved.

Determination of Partition Coefficient (LogP)

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Methodology: Shake-Flask Method

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Dissolve a known amount of the compound in one of the pre-saturated solvents.

-

Partitioning: Add a known volume of the other pre-saturated solvent to create a biphasic system.

-

Equilibration: Vigorously shake the mixture for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: General Workflow for Solubility and LogP Determination.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include:

-

An aldehydic proton singlet around 9.8-10.0 ppm.

-

Aromatic protons in the region of 6.5-7.5 ppm.

-

Signals corresponding to the allyl group (vinylic and allylic protons).

-

An ethoxy quartet and triplet.

-

An isopropoxy septet and doublet.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A carbonyl carbon signal around 190-195 ppm.

-

Aromatic carbon signals in the 110-160 ppm range.

-

Aliphatic carbon signals for the allyl, ethoxy, and isopropoxy groups.

-

-

IR (Infrared) Spectroscopy:

-

A strong C=O stretching vibration for the aldehyde at approximately 1690-1715 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic groups.

-

C-O stretching vibrations for the ether linkages.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns related to the loss of the aldehyde, allyl, ethoxy, and isopropoxy groups.

-

Thermal Stability

The thermal stability of an organic compound is crucial for its storage, handling, and processing.[9][10]

Predicted Stability: Substituted benzaldehydes are generally stable at room temperature but can be susceptible to oxidation, especially the aldehyde group which can oxidize to a carboxylic acid.[11][12] The presence of ether linkages introduces potential sites for thermal degradation at elevated temperatures.

Experimental Assessment: Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[13][14]

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600°C).

-

Data Analysis: The TGA curve will show the temperature at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a key measure of thermal stability.

Conclusion

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is a molecule with significant potential in various fields of chemical research. While direct experimental data on its physicochemical properties are not extensively documented, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can obtain the necessary data to advance their work with this versatile compound. The predictions based on structurally related molecules offer a solid starting point for experimental design and interpretation.

References

- THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC.

- Webinar – Thermal Analysis of Organic Compounds - Mettler Toledo.

- Measurement of thermal stability - Linseis.

- Solvent screening for the extraction of aromatic aldehydes - Graz University of Technology.

-

3-Allyl-5-methoxy-4-propoxy-benzaldehyde | C14H18O3 | CID 3152851 - PubChem. [Link]

-

Thermal Stability of Some Organic Compounds. | Journal of Chemical & Engineering Data. [Link]

-

Thermal stability of inorganic and organic compounds in atmospheric particulate matter | Request PDF - ResearchGate. [Link]

-

Estimation Of Aromatic Solute Solubility In Miscible Solventwater Systems - epa nepis. [Link]

-

24.3 Physical Properties of Aldehydes and Ketones - Open Library Publishing Platform. [Link]

-

Properties of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

-

ms_1766852416_9102.docx - RSIS International. [Link]

-

3-allyl-5-ethoxy-4-(2-propynyloxy)benzaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

3-allyl-5-ethoxy-4-isopropoxybenzaldehyde, 95% Purity, C15H20O3, 5 grams. [Link]

-

Benzaldehyde | C6H5CHO | CID 240 - PubChem - NIH. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

-

3-Isopropoxy-4-methoxybenzaldehyde | C11H14O3 | CID 592092 - PubChem. [Link]

-

Benzaldehyde (CAS N° 100-52-7) - ScenTree. [Link]

-

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde | C14H18O3 | CID 6494235 - PubChem. [Link]

-

Preparation and Physicochemical Characterization of Gelatin–Aldehyde Derivatives - MDPI. [Link]

-

Benzaldehyde - Wikipedia. [Link]

-

4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem - NIH. [Link]

-

3-Ethoxybenzaldehyde | C9H10O2 | CID 89908 - PubChem - NIH. [Link]

-

Benzaldehyde, 4-ethoxy- - the NIST WebBook. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | C14H18O3 | CID 3152851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ScenTree - Benzaldehyde (CAS N° 100-52-7) [scentree.co]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. rsisinternational.org [rsisinternational.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. linseis.com [linseis.com]

- 11. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 13. mt.com [mt.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde (CAS No. 915924-52-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, a substituted benzaldehyde with significant potential in synthetic chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related molecules to offer insights into its physicochemical properties, a plausible synthetic route, potential reactivity, and prospective applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the utility of this versatile chemical entity.

Introduction: The Versatility of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as pivotal intermediates in the construction of a vast array of complex molecules. Their inherent reactivity, primarily centered around the aldehyde functionality, allows for a diverse range of chemical transformations. Furthermore, the nature and positioning of substituents on the benzene ring profoundly influence the molecule's electronic properties, steric hindrance, and ultimately, its biological activity. This rich chemical space makes substituted benzaldehydes attractive scaffolds in medicinal chemistry and materials science.

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde (Figure 1) is a polysubstituted benzaldehyde featuring a unique combination of functional groups: an allyl group, an ethoxy group, and an isopropoxy group. This specific arrangement suggests a nuanced reactivity profile and potential for diverse applications, from fine chemical synthesis to the development of novel therapeutic agents.

Figure 1: Chemical Structure of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Caption: Structure of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 915924-52-6 | BLD Pharm[1] |

| Molecular Formula | C₁₅H₂₀O₃ | BLD Pharm[1] |

| Molecular Weight | 248.32 g/mol | BLD Pharm[1] |

| Appearance | Likely a liquid or low-melting solid | Inferred from similar compounds |

| Purity | ≥ 95% (Commercially available) | Chem-Impex[2] |

| Storage | Store at 0-8°C | Inferred from supplier recommendations |

Synthesis and Characterization: A Hypothetical Approach

A definitive, peer-reviewed synthesis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde has not been identified in the surveyed literature. However, a plausible synthetic route can be extrapolated from established methods for preparing structurally analogous compounds, such as 3-ethoxy-4-methoxybenzaldehyde.[3][4] A potential multi-step synthesis is outlined below, starting from a readily available precursor.

Hypothetical Synthetic Pathway

The proposed synthesis involves a series of standard organic transformations, beginning with a suitable starting material like isovanillin.

Sources

- 1. 915924-52-6|3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

This in-depth guide provides a detailed, scientifically-grounded pathway for the synthesis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, a substituted benzaldehyde with significant potential in pharmaceutical and fragrance development. The proposed synthesis is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for each experimental choice.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of complex molecules.[1] Their inherent reactivity, particularly of the aldehyde functional group, allows for the construction of diverse molecular architectures, including those found in many bioactive compounds. The target molecule, 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, possesses a unique combination of functional groups—an allyl group, an ethoxy group, and an isopropoxy group—that make it a valuable building block for exploring new chemical space in drug discovery and for creating novel fragrance profiles.[2][3]

Strategic Approach to the Synthesis

The synthesis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde necessitates a multi-step approach that carefully orchestrates the introduction of the desired substituents onto the benzaldehyde core. The proposed pathway commences with a readily available and cost-effective starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), and proceeds through a series of key transformations.[4][5] The core of this strategy revolves around a thermally induced[6][6]-sigmatropic rearrangement, the Claisen rearrangement, to introduce the allyl group at the desired position.[7][8][9]

The logical flow of the synthesis is depicted in the following workflow diagram:

Caption: Proposed synthetic pathway for 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde starting from vanillin.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde

This initial phase focuses on the introduction of the allyl group onto the vanillin scaffold.

Step 1: O-Allylation of Vanillin

The first step involves the etherification of the phenolic hydroxyl group of vanillin with an allyl halide. This is a standard Williamson ether synthesis.

-

Protocol:

-

Dissolve vanillin (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add a weak base, typically anhydrous potassium carbonate (1.5 equivalents), to deprotonate the phenolic hydroxyl group.

-

To the stirred suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the vanillin spot is no longer visible.

-

Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product, 4-allyloxy-3-methoxybenzaldehyde, can be purified by column chromatography on silica gel.

-

-

Causality: The use of a polar aprotic solvent facilitates the SN2 reaction between the phenoxide ion and allyl bromide. Potassium carbonate is a sufficiently strong base to deprotonate the phenol without affecting the aldehyde functionality.

Step 2: Claisen Rearrangement

This key step utilizes a thermal[6][6]-sigmatropic rearrangement to translocate the allyl group from the oxygen atom to the ortho position on the aromatic ring.[7][8][9]

-

Protocol:

-

Place the purified 4-allyloxy-3-methoxybenzaldehyde in a round-bottom flask equipped with a reflux condenser.

-

Heat the compound neat (without solvent) to a high temperature, typically in the range of 200-250 °C. The use of a high-boiling point solvent like diphenyl ether is also an option.

-

Maintain the temperature and monitor the reaction progress by TLC. The rearrangement is generally complete within a few hours.

-

Cool the reaction mixture and purify the resulting 3-allyl-4-hydroxy-5-methoxybenzaldehyde by column chromatography.

-

-

Mechanistic Insight: The Claisen rearrangement proceeds through a concerted, cyclic transition state. The reaction is driven by the formation of a more stable aromatic system in the product.[8] The ortho-allylphenol is the favored product due to the proximity of the allyl group to the ortho position in the starting ether.

Part 2: Functional Group Interconversion and Final Product Formation

The second phase of the synthesis involves the modification of the alkoxy groups to arrive at the target molecule.

Step 3: O-Isopropylation of the Phenolic Hydroxyl Group

With the allyl group in place, the newly formed phenolic hydroxyl group is alkylated to introduce the isopropoxy group.

-

Protocol:

-

Dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent like acetone or 2-butanone.[10]

-

Add anhydrous potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.

-

Add 2-iodopropane (1.2 equivalents) and heat the mixture to reflux overnight with stirring.[10]

-

After cooling, filter the mixture and evaporate the solvent.

-

Dissolve the residue in an organic solvent like diethyl ether, wash with aqueous sodium hydroxide and brine, then dry over anhydrous magnesium sulfate.[10]

-

Purify the crude 3-allyl-4-isopropoxy-5-methoxybenzaldehyde by distillation under reduced pressure or column chromatography.

-

-

Expertise in Action: The addition of potassium iodide can accelerate the reaction through the in-situ formation of the more reactive 2-iodopropane from less reactive alkylating agents, though in this case, 2-iodopropane is used directly.

Step 4: Selective Demethylation

This step is arguably the most challenging in the sequence, requiring the selective cleavage of the methyl ether in the presence of the isopropyl ether.

-

Protocol:

-

Dissolve 3-allyl-4-isopropoxy-5-methoxybenzaldehyde in a dry, inert solvent such as dichloromethane under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a strong Lewis acid capable of ether cleavage, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃).[11]

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction with methanol or water.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting 3-allyl-5-hydroxy-4-isopropoxybenzaldehyde by column chromatography.

-

-

Trustworthiness of the Protocol: The selectivity of demethylation over deisopropylation is based on the steric hindrance around the isopropoxy group, which may slow its reaction with the bulky Lewis acid. Careful control of reaction time and temperature is crucial for success.

Step 5: O-Ethylation to Yield the Final Product

The final step is the ethylation of the remaining phenolic hydroxyl group.

-

Protocol:

-

Following a similar procedure to Step 3, dissolve 3-allyl-5-hydroxy-4-isopropoxybenzaldehyde (1 equivalent) in acetone or DMF.

-

Add anhydrous potassium carbonate (1.5 equivalents).

-

Add ethyl iodide or diethyl sulfate (1.2 equivalents).

-

Heat the reaction to reflux and monitor by TLC.

-

After completion, perform an aqueous workup, extract with an organic solvent, and dry the organic layer.

-

Purify the final product, 3-allyl-5-ethoxy-4-isopropoxybenzaldehyde, by column chromatography or distillation.

-

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Typical Yield (%) |

| 1 | Vanillin | Allyl bromide, K₂CO₃ | Acetone/DMF | 85-95 |

| 2 | 4-Allyloxy-3-methoxybenzaldehyde | Heat | Neat/Diphenyl ether | 60-70 |

| 3 | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | 2-Iodopropane, K₂CO₃, KI | Acetone/2-Butanone | 70-80 |

| 4 | 3-Allyl-4-isopropoxy-5-methoxybenzaldehyde | BBr₃/AlCl₃ | Dichloromethane | 40-60 |

| 5 | 3-Allyl-5-hydroxy-4-isopropoxybenzaldehyde | Ethyl iodide, K₂CO₃ | Acetone/DMF | 80-90 |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

Conclusion and Future Directions

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde from the readily available starting material, vanillin. While the selective demethylation step presents a notable challenge, careful optimization of reaction conditions should lead to the successful synthesis of the target molecule. The availability of this compound will undoubtedly open new avenues for research in medicinal chemistry and material science, enabling the development of novel therapeutics and advanced materials.

References

- A Review on the Vanillin derivatives showing various Biological activities. (n.d.).

- Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC - NIH. (n.d.).

- Novel Vanillin Derivatives: Synthesis, Anti-Oxidant, DNA and Cellular Protection Properties. (2018).

- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity | ACS Omega - ACS Publications. (n.d.).

- Scheme 41. Synthesis of Vanillin Derivative (178) a - ResearchGate. (n.d.).

- Claisen rearrangement - Wikipedia. (n.d.).

- Claisen Rearrangement - Organic Chemistry Portal. (n.d.).

- Claisen rearrangement - Name-Reaction.com. (n.d.).

- Synthesis of 4-Isopropoxybenzaldehyde - PrepChem.com. (n.d.).

- 18.4: Reactions of Ethers - Claisen Rearrangement - Chemistry LibreTexts. (2024).

- An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. - BYJU'S. (n.d.).

- Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research - Benchchem. (n.d.).

- Application of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Fragrance Development - Benchchem. (n.d.).

- Vanillin - Wikipedia. (n.d.).

- 3-Allyl-4-ethoxybenzaldehyde - Chem-Impex. (n.d.).

- Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC - NIH. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Vanillin - Wikipedia [en.wikipedia.org]

- 6. Novel vanillin derivatives: Synthesis, anti-oxidant, DNA and cellular protection properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Claisen Rearrangement [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. prepchem.com [prepchem.com]

- 11. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry and materials science. This document details its physicochemical properties, outlines a robust synthetic pathway, and explores its potential applications, offering a valuable resource for professionals in research and development.

Molecular Overview and Physicochemical Properties

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is a complex organic molecule with a unique arrangement of functional groups that suggest its potential as a versatile intermediate in the synthesis of novel compounds. Its core structure consists of a benzaldehyde ring substituted with allyl, ethoxy, and isopropoxy groups, which contribute to its distinct chemical reactivity and physical properties.

Key Identifiers

The fundamental properties and identifiers of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 248.32 g/mol | [1][2] |

| Molecular Formula | C₁₅H₂₀O₃ | [1][2][3] |

| CAS Number | 915924-52-6 | [1][2] |

| Canonical SMILES | O=CC1=CC(OCC)=C(OC(C)C)C(CC=C)=C1 | [1] |

| Purity | Typically ≥95% | [2][4] |

Proposed Synthesis Pathway

While a definitive, peer-reviewed synthesis protocol for 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is not widely published, a logical and efficient synthetic route can be designed based on established organic chemistry principles and published syntheses of structurally analogous compounds.[6][7][8] The proposed multi-step synthesis starts from the readily available precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde), and proceeds through allylation, demethylation, etherification, and a Claisen rearrangement.

Rationale for Synthetic Strategy

The chosen pathway is predicated on the selective modification of the hydroxyl and methoxy groups of isovanillin. The sequence of reactions is designed to introduce the desired allyl, ethoxy, and isopropoxy groups in a controlled manner. A key step in this proposed synthesis is the Claisen rearrangement, a powerful and reliable method for forming carbon-carbon bonds by rearranging an allyl aryl ether.[6][8] The subsequent etherification steps are standard procedures in organic synthesis.[9]

Detailed Experimental Protocol

Step 1: Ethylation of Isovanillin

-

Reaction Setup: In a 3L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 500g of isovanillin and 104g of a phase transfer catalyst like benzyltriethylammonium chloride in 1500ml of water.

-

Addition of Base: Add 157g of sodium hydroxide to the solution and stir until it dissolves completely.[9]

-

Ethylating Agent: Add 537g of bromoethane dropwise to the reaction mixture while maintaining vigorous stirring at 25°C.[9]

-

Reaction and Workup: Continue stirring at 25°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, the product, 3-ethoxy-4-methoxybenzaldehyde, will precipitate as a white solid. Filter the solid by suction, wash with cold water, and dry under vacuum.[9]

Step 2: Selective Demethylation

-

Reaction Setup: In a dry, inert atmosphere, dissolve the 3-ethoxy-4-methoxybenzaldehyde from the previous step in a suitable solvent such as dichloromethane.

-

Lewis Acid Addition: Cool the solution to 0°C and slowly add a demethylating agent, such as boron tribromide (BBr₃), while stirring.

-

Reaction and Quenching: Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material. Carefully quench the reaction by slowly adding water or a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethoxy-4-hydroxybenzaldehyde.

Step 3: Isopropylation

-

Reaction Setup: Dissolve the 3-ethoxy-4-hydroxybenzaldehyde in a polar aprotic solvent like acetone or DMF.

-

Base and Alkylating Agent: Add potassium carbonate as a base, followed by the addition of 2-bromopropane as the isopropylating agent.

-

Reaction and Workup: Heat the mixture to reflux and monitor the reaction by TLC. Once the reaction is complete, cool the mixture, filter off the potassium carbonate, and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-isopropoxy-3-ethoxybenzaldehyde.

Step 4: Allylation (Hypothetical Claisen Rearrangement Precursor)

-

Reaction Setup: The synthesis of the direct precursor for the Claisen rearrangement would involve starting with a suitably protected catechol derivative. However, a more direct, albeit hypothetical, approach involves the allylation of a derivative of the target molecule's core structure. A plausible starting material would be a suitably substituted phenol.

-

Allylation Reaction: React the chosen phenolic precursor with allyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone. This reaction yields an allyl ether.[6]

Step 5: Claisen Rearrangement

-

Reaction Conditions: The allyl ether from the previous step is subjected to thermal or microwave-assisted Claisen rearrangement. For instance, dissolving the compound in a high-boiling solvent like N-methylpyrrolidone and heating it to 200°C for 3 hours under microwave irradiation can induce the rearrangement.[8]

-

Workup and Purification: After the reaction, the mixture is diluted with water and extracted with an organic solvent like dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude product, 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, is then purified by column chromatography.[6][8]

Synthesis Workflow Diagram

Caption: Proposed multi-step synthesis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde.

Potential Applications and Research Directions

The unique molecular architecture of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde makes it a promising candidate for a variety of applications, particularly in the fields of pharmaceutical development and materials science.

Pharmaceutical Intermediate

Substituted benzaldehydes are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[7] The presence of the allyl group provides a reactive handle for further chemical modifications, enabling the exploration of diverse chemical spaces. The ethoxy and isopropoxy groups can influence the molecule's electronic properties, which can play a role in receptor binding and metabolic stability.[7] Structurally similar compounds are used as intermediates in the synthesis of targeted therapies, such as phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory diseases.[7] Therefore, 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde could serve as a valuable precursor for the development of novel therapeutic agents.[10]

Fragrance and Flavor Industry

Aromatic aldehydes are a well-established class of fragrance ingredients, known for their diverse and complex scent profiles.[6] The combination of the allyl, ethoxy, and isopropoxy groups on the benzaldehyde core suggests that this compound could possess a unique and nuanced olfactory profile, making it a candidate for use in fragrance formulations.[6][10]

Organic Synthesis and Materials Science

In organic synthesis, the aldehyde functionality is a key reactive site for constructing more complex molecular architectures. The reactive allyl group can be utilized in various organic reactions to create complex molecules.[10] Furthermore, this compound could be explored in the formulation of specialty polymers and resins, where its functional groups might confer enhanced properties such as flexibility and durability.[10]

Conclusion

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is a molecule with significant untapped potential. This guide provides a foundational understanding of its properties and a viable synthetic pathway, offering a starting point for further research and development. Its versatile structure makes it a compelling target for chemists in both academic and industrial settings, with promising applications in medicinal chemistry, fragrance formulation, and materials science. The protocols and data presented herein, though based on analogous compounds, provide a solid framework for the synthesis and exploration of this intriguing molecule.

References

-

Beijing Xinheng Research Technology Co., Ltd. 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde - CAS:915924-52-6. [Link]

-

BIOFOUNT. 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. [Link]

-

LookChem. 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde. [Link]

-

SpectraBase. 3-allyl-5-ethoxy-4-(2-propynyloxy)benzaldehyde - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde | C14H18O3 | CID 6494235. [Link]

-

AHH Chemical Co., Ltd. 3-allyl-5-ethoxy-4-isopropoxybenzaldehyde, 95% Purity, C15H20O3, 5 grams. [Link]

-

PubChem. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091. [Link]

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

Sources

- 1. 915924-52-6|3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde - CAS:915924-52-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 915924-52-6|3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde|3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde|-范德生物科技公司 [bio-fount.com]

- 4. calpaclab.com [calpaclab.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Determining the Solubility of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. Given the absence of extensive public data on this specific molecule, this document emphasizes a robust, first-principles approach, focusing on the gold-standard methodology for solubility determination.

Introduction: The Scientific Imperative for Solubility Data

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde (CAS No. 915924-52-6) is a substituted aromatic aldehyde. Its molecular structure, featuring a reactive aldehyde group and a combination of ether and allyl functionalities, suggests potential applications in fine chemical synthesis, fragrance development, and as an intermediate in pharmaceuticals.[1][2] In any of these fields, understanding its solubility is a critical first step. Solubility data governs everything from reaction kinetics and purification strategies to formulation and bioavailability in potential therapeutic applications.[3][4] Poorly characterized solubility can lead to unreliable experimental results and significant delays in development timelines.[3]

This guide will provide both the theoretical underpinnings and a detailed, validated experimental protocol to empower researchers to generate reliable solubility data for this compound across a range of relevant organic solvents.

Physicochemical Profile and Theoretical Solubility Considerations

To predict and understand the solubility of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, we must first examine its structural and physicochemical properties.

Table 1: Physicochemical Properties of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

| Property | Value | Source |

| CAS Number | 915924-52-6 | [5][6] |

| Molecular Formula | C₁₅H₂₀O₃ | [5][7] |

| Molecular Weight | 248.32 g/mol | [5] |

The structure contains a polar benzaldehyde group and three ether linkages, which can act as hydrogen bond acceptors. However, the molecule also possesses significant non-polar character due to the benzene ring, the allyl group, and the alkyl chains of the ethoxy and isopropoxy groups. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

The guiding principle for predicting solubility is "like dissolves like."[8] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[9] We can therefore hypothesize:

-

High Solubility: Expected in solvents of intermediate polarity, such as acetone or ethyl acetate, which can interact with both the polar and non-polar regions of the molecule. Alcohols like ethanol should also be effective due to their ability to hydrogen bond.

-

Moderate to Good Solubility: Expected in non-polar aromatic solvents like toluene, where π-π stacking interactions with the benzene ring can occur.

-

Lower Solubility: Expected in highly non-polar aliphatic solvents like hexane, which will interact poorly with the polar aldehyde and ether groups. Similarly, very polar solvents may also be less effective if the non-polar parts of the molecule dominate.

The following diagram illustrates the logical flow for selecting appropriate test solvents.

Caption: Logical workflow for solvent selection based on molecular properties.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The saturation shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10][11] It is reliable and directly measures the point at which a solution is saturated with the solute. The protocol below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde (≥95% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg precision)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure.

Caption: Shake-flask method workflow for solubility determination.

Step-by-Step Procedure

Phase 1: Sample Preparation

-

Add Solute: Weigh out an excess amount of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde and add it to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point is ~10-20 mg.

-

Add Solvent: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Seal: Tightly cap the vial to prevent solvent evaporation.

-

Replicates: Prepare each solvent condition in triplicate to ensure statistical validity.

Phase 2: Equilibration

-

Incubation: Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitation: Shake the vials at a constant speed (e.g., 850 rpm) for a minimum of 24 hours.[3] For compounds that may be slow to dissolve, a 48-hour period is recommended to ensure thermodynamic equilibrium is reached.[4]

Phase 3: Separation of Saturated Solution

-

Settling: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 1-2 hours to let the excess solid settle.

-

Sampling: Carefully draw the clear supernatant into a syringe, avoiding any solid particles.

-

Filtration: Attach a 0.22 µm solvent-compatible syringe filter and dispense the saturated solution into a clean, labeled vial. This step is critical to remove any microscopic undissolved particles.

Phase 4: Quantification by UV-Vis Spectrophotometry

-

Calibration Curve:

-

Prepare a high-concentration stock solution of the compound in the solvent of interest (e.g., 1 mg/mL).

-

Perform serial dilutions to create a series of standards with known concentrations (e.g., 5-6 standards covering the expected solubility range).

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot absorbance vs. concentration. The resulting linear regression will provide the equation (y = mx + c) needed to calculate unknown concentrations.

-

-

Sample Analysis:

-

Take an aliquot of the filtered saturated solution and dilute it with the same solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

-

Final Calculation:

-

Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, organized table for easy comparison and interpretation.

Table 2: Experimentally Determined Solubility of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Mean ± SD (n=3) | Mean ± SD (n=3) | ||

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Diethyl Ether | 2.8 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Isopropanol | 3.9 | ||

| Ethanol | 4.3 | ||

| [Add other solvents as tested] |

Conclusion

Determining the solubility of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is a foundational requirement for its effective use in research and development. The shake-flask method, coupled with UV-Vis spectroscopic quantification, provides a robust and reliable means of generating this critical data.[11][12] By following the detailed protocols within this guide, researchers can ensure the accuracy and integrity of their results, paving the way for successful downstream applications.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde - CAS:915924-52-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. 915924-52-6|3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 7. 915924-52-6|3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde|3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde|-范德生物科技公司 [bio-fount.com]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. improvedpharma.com [improvedpharma.com]

The Versatile Benzaldehyde Scaffold: A Technical Guide to its Applications in Drug Discovery

Introduction: The Enduring Relevance of a Simple Aromatic Aldehyde

In the vast and ever-evolving landscape of medicinal chemistry, the humble benzaldehyde scaffold continues to emerge as a cornerstone for the development of novel therapeutics. Its inherent reactivity, coupled with the vast potential for functionalization on the aromatic ring, provides a versatile platform for chemists to design and synthesize molecules with a wide spectrum of biological activities. This technical guide delves into the multifaceted applications of substituted benzaldehydes in modern drug discovery, offering insights into their synthesis, mechanisms of action, and therapeutic potential across various disease areas. We will explore the causality behind experimental choices and provide validated protocols to empower researchers in their quest for new and effective medicines.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Substituted benzaldehydes have demonstrated significant promise as anticancer agents, exhibiting selective toxicity towards cancer cells and the ability to overcome drug resistance.[1] Their mechanisms of action are diverse, often targeting multiple hallmarks of cancer.

Overcoming Treatment Resistance and Metastasis

A recent groundbreaking study has illuminated the ability of benzaldehyde to suppress epithelial-mesenchymal plasticity (EMP), a key process in cancer metastasis and treatment resistance.[2] Benzaldehyde achieves this by targeting the interaction of 14-3-3ζ with H3S28ph, leading to epigenetic reprogramming.[1][2] This discovery has revitalized interest in benzaldehyde and its derivatives as agents to combat the most challenging aspects of oncology.[1]

A derivative of benzaldehyde, CDBA, has shown efficacy in reducing tumor growth and spread in mouse models of pancreatic and lung cancer.[1] Furthermore, certain benzyloxybenzaldehyde derivatives have been found to induce apoptosis and cause cell cycle arrest at the G2/M phase in HL-60 leukemia cells.[3][4] These compounds lead to a loss of mitochondrial membrane potential, a critical step in the apoptotic cascade.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted benzaldehydes is highly dependent on the nature and position of the substituents on the aromatic ring. For instance, in a series of benzyloxybenzaldehyde derivatives, compound 29 (2-[(3-methoxybenzyl)oxy]benzaldehyde) was identified as the most potent against the HL-60 cell line.[3] This highlights the importance of the benzyloxy moiety and the influence of substituents on the benzyl ring.

The following diagram illustrates the general workflow for identifying and optimizing substituted benzaldehydes as anticancer agents.

Caption: A generalized workflow for the discovery and development of substituted benzaldehyde-based drug candidates.

Antimicrobial Properties: A Renewed Weapon Against Pathogens

The rise of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action. Substituted benzaldehydes have long been recognized for their antimicrobial properties and are being reinvestigated as potential solutions.[5][6]

Mechanism of Action

Benzaldehyde and its hydroxy derivatives exert their antimicrobial effects primarily by disrupting the cell membrane of microorganisms.[5] This interaction leads to the disintegration of the membrane, release of intracellular components, and ultimately, cell death.[5] Phenolic hydroxyl groups are particularly effective in this regard, and increasing the number of these groups on the benzaldehyde scaffold can enhance antimicrobial activity.[5]

Broad-Spectrum Activity

Derivatives of benzaldehyde have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[5] For example, polymers functionalized with benzaldehyde derivatives have been shown to inhibit the growth of Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi, Aspergillus flavus, Aspergillus niger, and Candida albicans.[5] Halogenated, nitro-substituted, and further hydroxylated salicylaldehydes (2-hydroxybenzaldehydes) have shown particularly potent antimicrobial activity.[7]

Neuroprotective and Anti-Inflammatory Applications

Emerging research highlights the potential of substituted benzaldehydes in treating neurodegenerative diseases and inflammatory conditions.

Alzheimer's Disease

In the context of Alzheimer's disease, certain benzaldehyde derivatives isolated from the fungus Aspergillus terreus have shown promise in mitigating neuroinflammation and neuronal damage.[8] One derivative, in particular, was found to inhibit mitochondrial oxidative stress and block neuronal cell apoptosis by modulating Tau protein-related pathways and caspase family-related signaling pathways.[8] Furthermore, benzimidazole-based substituted benzaldehyde derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease.[9][10]

The following diagram depicts a simplified signaling pathway illustrating the neuroprotective effects of a benzaldehyde derivative in an Alzheimer's disease model.

Caption: Simplified pathway showing the neuroprotective mechanism of a benzaldehyde derivative against Aβ-induced toxicity.

Anti-inflammatory Activity

Benzaldehyde derivatives isolated from the fungus Eurotium cristatum have demonstrated anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated RAW264.7 cells.[11] Additionally, benzaldehyde itself has been shown to reduce inflammatory responses by suppressing the expression of various inflammatory markers.[12]

Synthesis of Substituted Benzaldehydes: A Practical Approach

The diverse applications of substituted benzaldehydes in drug discovery are underpinned by the development of efficient and versatile synthetic methodologies. One-pot procedures are particularly attractive as they reduce reaction time and simplify purification processes.[13][14]

Representative Protocol: One-Pot Reduction/Cross-Coupling for the Synthesis of Substituted Benzaldehydes

This protocol is adapted from a method that utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, protecting the latent aldehyde during a subsequent cross-coupling reaction.[13][14]

Materials:

-

Substituted Weinreb amide (1.0 equiv)

-

Anhydrous toluene

-

Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes, 1.1 equiv)

-

Palladium catalyst (e.g., Pd(OAc)2/XPhos)

-

Organolithium or Grignard reagent (1.5 equiv)

-

Saturated aqueous NH4Cl solution

-

Anhydrous MgSO4

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted Weinreb amide and anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIBAL-H dropwise to the solution and stir for 30 minutes at 0 °C.

-

Add the palladium catalyst to the reaction mixture.

-

Slowly add the organolithium or Grignard reagent to the reaction mixture at 0 °C and allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired substituted benzaldehyde.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms.[15]

Materials:

-

Substituted benzaldehyde derivatives

-

Bacterial and fungal strains

-

Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the substituted benzaldehyde derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.

-

Prepare an inoculum of the test microorganism and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism in medium without compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Comparative Anticancer Activity